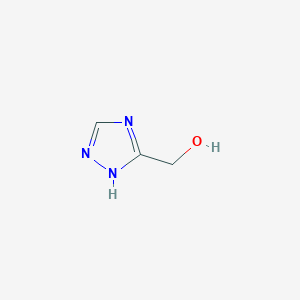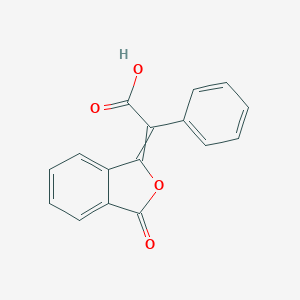
4-Bromo-3-méthylphénol
Vue d'ensemble
Description
4-Bromo-3-methylphenol (4-BMP) is a phenolic compound that is classified as an aromatic hydrocarbon. It is a white crystalline solid with a molecular formula of C7H7BrO and a molecular weight of 189.04 g/mol. 4-BMP is a versatile compound that has been used in a variety of scientific research applications. It is also used in the synthesis of other compounds and can be used as a chemical intermediate in the production of pharmaceuticals.
Applications De Recherche Scientifique
Synthèse d'amorceurs fonctionnalisés par des alcools protégés
4-Bromo-3-méthylphénol : est utilisé dans la synthèse du bromo [2-méthyl-4-[2-(t-butyldiméthylsilyloxy)éthyloxy]phényl]bis(triphénylphosphine)nickel(II) . Ce composé sert d'amorceur fonctionnalisé par un alcool protégé, qui est un intermédiaire crucial dans la préparation de polymères complexes. La protection du groupe alcool permet des réactions sélectives ultérieures dans les processus de synthèse en plusieurs étapes.
Synthèse totale du 3-méthylcalix4arène
Ce composé participe à la synthèse totale du 3-méthylcalix4arène , une molécule qui présente un intérêt en raison de ses applications potentielles en chimie hôte-invité. Les calixarènes sont connus pour leur capacité à former des complexes avec divers ions et molécules, ce qui peut être exploité dans la conception de capteurs, la catalyse et les processus de séparation.
Monobromation régiosélective des phénols
This compound peut être synthétisé par monobromation régiosélective des phénols . Ce processus est important pour la création de bromophénols à haute régiosélectivité, qui sont des intermédiaires précieux en synthèse organique. Ils sont utilisés dans les réactions de couplage carbone-carbone et présentent des activités biologiques telles que des propriétés antioxydantes, antimicrobiennes et anticancéreuses.
Étiquetage des biomolécules
Le groupe bromo dans le This compound peut être utilisé pour la conjugaison avec des biomolécules. Cette application est particulièrement utile en biochimie pour le marquage de protéines ou d'acides nucléiques avec des marqueurs fluorescents, ce qui permet la visualisation de ces biomolécules au microscope et le suivi de leurs mouvements à l'intérieur des cellules.
Blocs de construction en synthèse organique
En tant que bloc de construction organique, le This compound est un réactif polyvalent dans la synthèse de divers composés organiques . Ses groupes bromo et méthyle en font une espèce réactive pour une fonctionnalisation ultérieure, conduisant à une large gamme de dérivés avec des applications potentielles dans les produits pharmaceutiques et la science des matériaux.
Développement de réactifs de bromation
Le composé est impliqué dans le développement de nouveaux réactifs de bromation . Ces réactifs sont conçus pour être plus sûrs et plus sélectifs que le brome moléculaire traditionnel, qui est corrosif et conduit souvent à une surbromation. Les nouveaux réactifs visent à améliorer l'économie atomique et à réduire la production de déchets dans les processus chimiques.
Safety and Hazards
4-Bromo-3-methylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
4-Bromo-3-methylphenol is a brominated phenol . The primary target of this compound is the respiratory system . It is known to cause irritation to the respiratory system .
Mode of Action
It is known to cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response.
Biochemical Pathways
Given its irritant effects on the respiratory system , it may be inferred that it affects pathways related to inflammation and immune response.
Pharmacokinetics
Its lipophilicity suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dose, route of administration, and individual patient characteristics.
Result of Action
Its known irritant effects suggest that it may cause inflammation and damage to cells in the respiratory system .
Propriétés
IUPAC Name |
4-bromo-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOQODYGMUTOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162791 | |
| Record name | 4-Bromo-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14472-14-1 | |
| Record name | 4-Bromo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14472-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014472141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-m-cresol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTP3W6RV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)